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Compound of Interest

Compound Name: 3,4-Dibromo-1-methyl-pyrazole

Cat. No.: B3058467 Get Quote

An In-depth Technical Guide to the Structural Analysis of 3,4-Dibromo-1-methyl-pyrazole

Abstract
The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged

structure in numerous FDA-approved therapeutics.[1][2] The strategic introduction of bromine

atoms onto the pyrazole ring significantly alters its electronic properties and provides synthetic

handles for further molecular elaboration, making bromo-pyrazoles highly valuable

intermediates in drug discovery and materials science. This guide provides a comprehensive

structural analysis of 3,4-Dibromo-1-methyl-pyrazole, a key heterocyclic building block. We

will delve into its synthesis, purification, and detailed characterization using a suite of modern

analytical techniques, including NMR spectroscopy, mass spectrometry, and infrared

spectroscopy. The causality behind experimental choices and the interpretation of spectral data

are explained to provide researchers, scientists, and drug development professionals with a

practical and in-depth understanding of this important molecule.

Introduction and Physicochemical Properties
3,4-Dibromo-1-methyl-pyrazole is a five-membered heterocyclic compound featuring two

adjacent nitrogen atoms, a methyl group at the N1 position, and bromine substituents at the C3

and C4 positions. This substitution pattern makes it an interesting subject for structural analysis

and a versatile precursor for the synthesis of more complex molecules, particularly through

cross-coupling reactions.[3] The pyrazole core is a key pharmacophore in drugs developed for

oncology, infectious diseases, and neurological conditions.[4]
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The fundamental physicochemical properties of 3,4-Dibromo-1-methyl-pyrazole are

summarized below.

Property Value Source

Molecular Formula C₄H₄Br₂N₂ [5]

Molecular Weight 239.90 g/mol [6]

Exact Mass 237.874124 g/mol [5]

CAS Number 89607-14-7 [7]

IUPAC Name
3,4-Dibromo-1-methyl-1H-

pyrazole
N/A

InChIKey
DIFVKLRTMZFVBS-

UHFFFAOYSA-N
[5]

SMILES CN1C=C(C(=N1)Br)Br [6]

Synthesis and Purification
The synthesis of halogenated pyrazoles is a well-established field, often involving either the

cyclization of appropriately substituted precursors or the direct halogenation of a pre-formed

pyrazole ring. For 3,4-Dibromo-1-methyl-pyrazole, a common and effective strategy is the

direct bromination of 1-methyl-pyrazole.

Rationale for Synthetic Approach
Direct bromination is chosen for its efficiency and atom economy. The pyrazole ring is an

electron-rich aromatic system, making it susceptible to electrophilic substitution. The use of a

brominating agent like N-Bromosuccinimide (NBS) or elemental bromine in a suitable solvent

allows for controlled introduction of bromine atoms onto the ring. The C4 position is typically the

most reactive towards electrophilic attack, followed by the C3 and C5 positions. By controlling

the stoichiometry and reaction conditions, dibromination can be achieved.

Experimental Protocol: Synthesis
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This protocol is a representative method and may require optimization based on specific

laboratory conditions and desired scale.

Reaction Setup: To a solution of 1-methyl-pyrazole (1.0 eq) in a suitable solvent such as

acetic acid or chloroform, add N-Bromosuccinimide (NBS) (2.2 eq) portion-wise at 0 °C

under constant stirring.

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for

12-24 hours. The progress of the reaction should be monitored by Thin-Layer

Chromatography (TLC) to ensure the complete consumption of the starting material and

monosubstituted intermediates.[8]

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of

sodium thiosulfate (Na₂S₂O₃) to remove any unreacted bromine.[8]

Extraction: Extract the aqueous layer with an organic solvent like dichloromethane or ethyl

acetate (3 x volume).[9]

Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous

sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[9]

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to

yield the crude product.

Experimental Protocol: Purification
The crude product is typically purified using silica gel column chromatography.[9]

Column Preparation: Pack a glass column with silica gel (230-400 mesh) using a slurry

method with a non-polar solvent like hexanes.

Loading: Dissolve the crude residue in a minimal amount of the eluent or dichloromethane

and load it onto the column.

Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., 0% to 20% ethyl

acetate). Collect fractions and monitor by TLC.
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Isolation: Combine the fractions containing the pure product and evaporate the solvent to

afford 3,4-Dibromo-1-methyl-pyrazole as a solid or oil.

Synthesis Workflow Diagram

1-Methyl-pyrazole
+ NBS (2.2 eq)

Electrophilic
Bromination Monitor by TLC Quench (Na₂S₂O₃)

& Extract (DCM)

Reaction
Complete Silica Gel

Chromatography 3,4-Dibromo-1-methyl-pyrazole

Click to download full resolution via product page

Caption: Synthetic workflow for 3,4-Dibromo-1-methyl-pyrazole.

Comprehensive Structural Analysis
A multi-technique approach is essential for the unambiguous structural elucidation of 3,4-
Dibromo-1-methyl-pyrazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms

in a molecule. Experiments are typically conducted in a deuterated solvent like Chloroform-d

(CDCl₃).

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical

environment of the hydrogen atoms. For 3,4-Dibromo-1-methyl-pyrazole, two signals are

expected:
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Chemical Shift
(δ) ppm

Multiplicity Integration Assignment Rationale

~7.5 Singlet 1H C5-H

The sole proton

on the pyrazole

ring is

deshielded by

the aromatic

system.

~3.9 Singlet 3H N1-CH₃

Protons of the

methyl group

attached to the

nitrogen atom.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon

environments. The proton-decoupled spectrum for this molecule is expected to show four

distinct signals.[5]

Chemical Shift (δ) ppm Assignment Rationale

~133 C5

The carbon atom bearing a

hydrogen (CH) appears at a

characteristic upfield shift

compared to substituted

carbons.

~118 C3-Br

Carbon atom directly attached

to an electronegative bromine

atom.

~95 C4-Br

Carbon atom directly attached

to a second electronegative

bromine atom.

~40 N1-CH₃

The methyl carbon attached to

nitrogen appears in the

aliphatic region.
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Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition

of a molecule. For a dibrominated compound, the isotopic pattern is highly characteristic.

Molecular Ion Peak (M⁺): Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%).

A compound with two bromine atoms will exhibit a distinctive cluster of peaks for the

molecular ion:

M⁺: (contains two ⁷⁹Br atoms)

[M+2]⁺: (contains one ⁷⁹Br and one ⁸¹Br)

[M+4]⁺: (contains two ⁸¹Br atoms)

Isotopic Pattern: The relative intensities of these peaks will be approximately 1:2:1, which is

a definitive indicator of the presence of two bromine atoms.

Expected m/z values:

m/z ~238: C₄H₄⁷⁹Br₂N₂

m/z ~240: C₄H₄⁷⁹Br⁸¹BrN₂

m/z ~242: C₄H₄⁸¹Br₂N₂

Fragmentation: Common fragmentation pathways may include the loss of a bromine atom

([M-Br]⁺) or the methyl group ([M-CH₃]⁺).

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the

absorption of infrared radiation.
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Wavenumber (cm⁻¹) Vibration Type Functional Group

~3100-3150 C-H stretch
Aromatic C-H on the pyrazole

ring

~2900-3000 C-H stretch
Aliphatic C-H of the methyl

group

~1500-1600 C=C / C=N stretch Pyrazole ring vibrations

~1350-1450 C-N stretch Pyrazole ring vibrations

~500-650 C-Br stretch Carbon-Bromine bond

X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive structural information, revealing

precise bond lengths, bond angles, and intermolecular interactions in the solid state. While

specific crystallographic data for 3,4-Dibromo-1-methyl-pyrazole is not publicly available, data

from the closely related 4-bromo-1H-pyrazole provides insight into the expected crystal packing

motifs.[10] Pyrazoles are known to form hydrogen-bonded networks, often as dimers, trimers,

or catemers (chains).[10] The presence of bromine atoms also allows for halogen bonding, a

type of non-covalent interaction that can influence crystal packing.[9]

Chemical Reactivity and Applications in Drug
Development
The true value of 3,4-Dibromo-1-methyl-pyrazole lies in its potential as a synthetic

intermediate. The two bromine atoms serve as versatile handles for introducing further

complexity.

Key Reactions
The C-Br bonds at the 3 and 4 positions are amenable to a variety of metal-catalyzed cross-

coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom

bonds.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/product/b3058467?utm_src=pdf-body
https://www.mdpi.com/2073-4352/13/7/1101
https://www.mdpi.com/2073-4352/13/7/1101
https://egrove.olemiss.edu/cgi/viewcontent.cgi?article=2799&context=hon_thesis
https://www.benchchem.com/product/b3058467?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3058467?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a

palladium catalyst to form C-C bonds, enabling the introduction of aryl, heteroaryl, or alkyl

groups.[3][8]

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form C-N bonds,

a crucial transformation in the synthesis of many pharmaceuticals.

Sonogashira Coupling: Palladium-catalyzed reaction with terminal alkynes to introduce

alkynyl functionalities.

Stille Coupling: Reaction with organostannanes to form C-C bonds.

The differential reactivity of the C3-Br and C4-Br bonds can potentially be exploited for

selective, stepwise functionalization, further enhancing the synthetic utility of this building block.

Reaction Pathway Diagram

Suzuki Coupling

Buchwald-Hartwig Amination

Sonogashira Coupling

3,4-Dibromo-
1-methyl-pyrazole

R-B(OH)₂
[Pd Catalyst]

R₂NH
[Pd Catalyst]

R-C≡CH
[Pd/Cu Catalyst]

3,4-Di-R-
1-methyl-pyrazole

3,4-Di(NR₂)-
1-methyl-pyrazole

3,4-Di(C≡CR)-
1-methyl-pyrazole

Click to download full resolution via product page
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Caption: Key cross-coupling reactions of 3,4-Dibromo-1-methyl-pyrazole.

Role in Drug Discovery
The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry due to its

ability to engage in various non-covalent interactions with biological targets and its favorable

metabolic stability.[1][11] By using 3,4-Dibromo-1-methyl-pyrazole as a starting material,

medicinal chemists can rapidly generate libraries of novel, highly substituted pyrazole

derivatives. This allows for the systematic exploration of the chemical space around the

pyrazole core to optimize potency, selectivity, and pharmacokinetic properties (ADME) for a

desired therapeutic target.

Safety and Handling
Based on data for structurally similar compounds, 3,4-Dibromo-1-methyl-pyrazole should be

handled with appropriate care.[6][12]

Hazards: Likely to be harmful if swallowed, cause skin irritation, and cause serious eye

irritation. May also cause respiratory irritation.[6][13]

Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective

equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust or

vapors and prevent contact with skin and eyes.

Conclusion
3,4-Dibromo-1-methyl-pyrazole is a synthetically valuable heterocyclic compound. Its

structure has been thoroughly characterized by a combination of spectroscopic methods, which

confirm the connectivity and chemical environment of its constituent atoms. The presence of

two bromine atoms at key positions on the pyrazole ring makes it an exceptionally useful

building block for the synthesis of complex molecules via modern cross-coupling chemistry. For

researchers in drug discovery and materials science, a solid understanding of the synthesis,

properties, and reactivity of this molecule is crucial for the design and execution of innovative

research programs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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